molecular formula C17H20N4O2 B2493130 1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034321-20-3

1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2493130
CAS No.: 2034321-20-3
M. Wt: 312.373
InChI Key: WPCNCGCHDKIGSD-UHFFFAOYSA-N
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Description

1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Substituent Effects on Pyrid-2-yl Ureas

Research has explored the conformational isomerism and complexation behaviors of pyrid-2-yl ureas, highlighting how substituents can influence molecular structures and interactions. A study by Chien et al. (2004) investigated the equilibria between conformational isomers of pyrid-2-yl ureas, demonstrating preferences for certain forms based on substituents, which facilitated complexation with cytosine. These findings suggest a potential application in molecular recognition and sensor development (Chia-Hui Chien et al., 2004).

Synthesis and Properties of Ureas

Another area of application is in the synthesis and evaluation of urea derivatives for biological activity. For example, D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas with inhibitory activity against human soluble epoxide hydrolase, showcasing the therapeutic potential of urea derivatives (V. D'yachenko et al., 2019).

Self-Assembly and Complexation-Induced Unfolding

The self-assembly of heterocyclic ureas into complex structures through hydrogen bonding is another significant research application. Corbin et al. (2001) described how heterocyclic ureas can form multiply hydrogen-bonded complexes, which are crucial for developing novel materials with specific mechanical and structural properties (Perry S. Corbin et al., 2001).

Anion Tuning of Rheological and Morphological Properties

Gelation properties of urea derivatives have been studied for their dependence on anionic components. Lloyd and Steed (2011) examined how the morphology and rheology of urea-based gels can be tuned using different anions, which could be exploited in designing responsive materials (G. Lloyd & J. Steed, 2011).

Catalysis and Organic Synthesis

Research on urea derivatives also extends to their use in catalysis and organic synthesis. Brahmachari and Banerjee (2014) highlighted the role of urea as an organo-catalyst in the synthesis of heterocyclic compounds, indicating the versatility of urea derivatives in facilitating diverse chemical reactions (G. Brahmachari & B. Banerjee, 2014).

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(21-15-5-10-23-11-6-15)20-12-14-2-1-7-19-16(14)13-3-8-18-9-4-13/h1-4,7-9,15H,5-6,10-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCNCGCHDKIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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